![molecular formula C22H17NO3 B2581706 6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 124214-25-1](/img/structure/B2581706.png)
6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Übersicht
Beschreibung
6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered nitrogen-containing rings that have significant biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione can be achieved through various synthetic routes. One common method involves the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . This reaction typically requires the use of lithiated allenes or alkynes and isothiocyanates as reagents. The reaction conditions often involve refluxing in xylene or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in the treatment of psychiatric disorders, epilepsy, and cancer.
Industry: Utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with various molecular targets and pathways. The compound is known to modulate the activity of sodium channels, which plays a crucial role in its anticonvulsant and analgesic effects . Additionally, it may interact with other receptors and enzymes, contributing to its diverse pharmacological activities.
Vergleich Mit ähnlichen Verbindungen
6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione can be compared with other azepine derivatives, such as:
Carbamazepine: A well-known anticonvulsant and mood-stabilizing drug.
Oxcarbazepine: A derivative of carbamazepine with improved pharmacokinetic properties.
Dibenz[b,f]azepine: Another azepine derivative with similar structural features.
These compounds share similar core structures but differ in their substituents and specific pharmacological activities
Biologische Aktivität
6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a compound within the dibenzoazepine family, characterized by its unique structure that includes a dibenzoazepine core and an ethoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of lipid regulation and neuropharmacology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Condensation Reactions : Starting from readily available benzamides and aldehydes.
- Cyclization : Utilizing strong acids or bases under controlled temperatures to facilitate the formation of the dibenzoazepine structure.
- Oxidation : Converting intermediates into the final product through oxidation reactions.
These methods have been optimized to yield high purity and quantity, making the compound accessible for biological testing.
Antihyperlipidemic Effects
Research has indicated that derivatives of dibenzo[c,e]azepines exhibit significant antihyperlipidemic activity. A study evaluated several compounds, including this compound, for their effects on lipid profiles in Wistar albino rats. The findings revealed that certain derivatives led to a marked reduction in serum total cholesterol and triglyceride levels when administered at doses around 150 mg/kg compared to control groups .
Compound | Dose (mg/kg) | Cholesterol Reduction (%) | Triglyceride Reduction (%) |
---|---|---|---|
This compound | 150 | Significant | Significant |
Control | - | Baseline | Baseline |
Neuropharmacological Potential
The compound's interaction with neurotransmitter systems suggests potential antidepressant properties. It may modulate serotonin levels and inhibit monoamine oxidase A (MAO-A), which is crucial for neurotransmitter degradation. This modulation can enhance mood and alleviate symptoms of depression.
The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes:
- Inhibition of MAO-A : Reduces the breakdown of neurotransmitters such as serotonin and norepinephrine.
- Lipid Metabolism Modulation : Influences enzymes involved in lipid synthesis and degradation pathways.
Case Studies
- Study on Lipid-Lowering Effects : In a controlled trial involving Triton WR-1339-induced hyperlipidemia in rats, administration of dibenzo[c,e]azepines resulted in significant reductions in both cholesterol and triglyceride levels after 18 hours post-treatment .
- Neuropharmacological Assessment : A series of tests demonstrated that compounds related to dibenzo[c,e]azepines could enhance serotonergic activity, suggesting their potential utility as antidepressants.
Eigenschaften
IUPAC Name |
6-(4-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-2-26-16-13-11-15(12-14-16)23-21(24)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(23)25/h3-14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPVPSVXDPDUOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323653 | |
Record name | 6-(4-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660193 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
124214-25-1 | |
Record name | 6-(4-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.